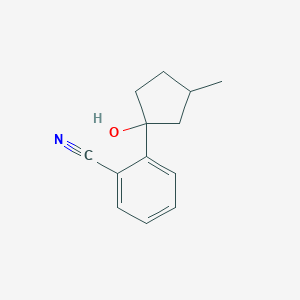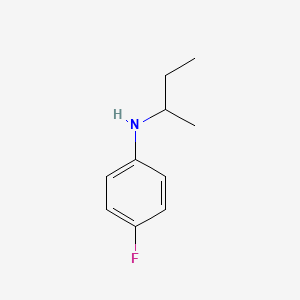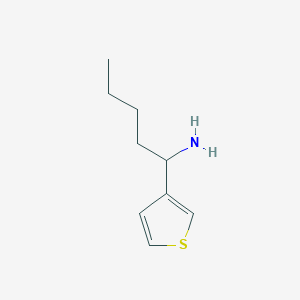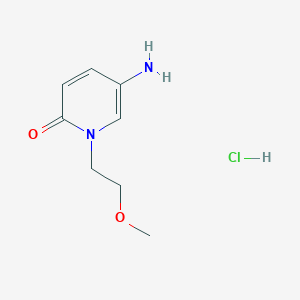
2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out under mild conditions, making it suitable for industrial-scale production .
Industrial Production Methods
In industrial settings, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is advantageous due to its low production cost and mild reaction conditions . The use of ionic liquids as co-solvents and catalysts has been proposed to simplify the separation process and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include benzaldoxime, benzonitrile, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but different physical properties.
3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A structurally related compound with slight variations in the cyclopentyl ring.
Uniqueness
2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-13(15,8-10)12-5-3-2-4-11(12)9-14/h2-5,10,15H,6-8H2,1H3 |
InChI Key |
AZUXUMOKRPLQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13261413.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13261422.png)

![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)

![N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13261445.png)

![3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine](/img/structure/B13261454.png)




